molecular formula C15H10FNO6 B6408701 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1262009-44-8

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6408701
CAS RN: 1262009-44-8
M. Wt: 319.24 g/mol
InChI Key: NPYXYLLDRNMJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid (FMCBNA) is an organic compound with a molecular formula of C11H8FNO5. FMCBNA is a white crystalline solid with a melting point of 135-140°C. It is a versatile building block for organic synthesis and has been used in a variety of applications, including pharmaceuticals, agrochemicals, polymers, and fine chemicals. FMCBNA is also known for its unique biophysical and biochemical properties, including its ability to act as an inhibitor of enzymes and proteins, as well as its low toxicity and low environmental impact.

Scientific Research Applications

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including drug discovery, protein engineering, and biochemistry. It has been used as an inhibitor of enzymes and proteins, and as a tool to study enzyme kinetics and structure-activity relationships. 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has also been used to study the structure and function of G-protein coupled receptors and to develop novel drugs.

Mechanism of Action

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% acts as an inhibitor of enzymes and proteins by binding to their active sites. It binds to the active sites of enzymes and proteins by forming hydrogen bonds and hydrophobic interactions. 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is also known to interact with the active sites of enzymes and proteins through electrostatic interactions.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of enzymes and proteins, including cytochrome P450 enzymes and proteases. It has also been shown to inhibit the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of certain cancer-related enzymes and proteins.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a low-toxicity compound with a low environmental impact, and it is relatively easy to synthesize and purify. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is a versatile building block for organic synthesis, and it can be used to study enzyme kinetics and structure-activity relationships. However, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is not soluble in water, and it is not very stable in aqueous solutions.

Future Directions

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has potential applications in drug discovery, protein engineering, and biochemistry. It could be used to develop novel drugs to treat a variety of diseases, including cancer and neurological disorders. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the structure and function of G-protein coupled receptors, and to develop new inhibitors of enzymes and proteins. Finally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the structure-activity relationships of enzymes and proteins, and to develop new drugs that target specific enzymes and proteins.

Synthesis Methods

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxycarbonylphenylacetonitrile (FMCAN) and 5-nitrobenzoyl chloride (NBC) in dichloromethane. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The product is purified by column chromatography and recrystallized from a mixture of ethanol and water.

properties

IUPAC Name

3-(3-fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)12-3-2-8(7-13(12)16)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYXYLLDRNMJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691512
Record name 3'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid

CAS RN

1262009-44-8
Record name 3'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.